Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate
Description
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate is a benzoate ester derivative featuring a carbamoyl linker substituted with a hybrid oxane-thiophene moiety. The compound’s structure integrates a tetrahydropyran (oxan-4-yl) ring and a thiophen-2-yl group, conferring unique electronic and steric properties. Key physicochemical parameters include a hydrogen bond donor count of 1, acceptor count of 5, topological polar surface area (TPSA) of 92.9 Ų, and a calculated XlogP of 2.8, indicating moderate lipophilicity . Its molecular complexity (470) and six rotatable bonds suggest conformational flexibility, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 4-[[oxan-4-yl(thiophen-2-yl)methyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-19(22)15-6-4-14(5-7-15)18(21)20-17(16-3-2-12-25-16)13-8-10-24-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBQXVDNQZPHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
The primary method involves reductive amination between oxan-4-amine and thiophen-2-carbaldehyde:
- Solvent : Dichloroethane/tetrahydrofuran (3:1 v/v)
- Catalyst : Acetic acid (5 mol%)
- Reducing Agent : Sodium triacetoxyborohydride (1.2 eq)
- Temperature : Ambient (25°C)
- Time : 12–16 hours
Procedure :
Oxan-4-amine (1.0 eq) and thiophen-2-carbaldehyde (1.05 eq) are dissolved in the solvent system under nitrogen. After adding acetic acid, the mixture is stirred for 30 minutes before portion-wise addition of NaBH(OAc)₃. The reaction progress is monitored by TLC (hexane:ethyl acetate = 4:1). Post-reaction, the mixture is quenched with saturated NaHCO₃, extracted with dichloromethane (3×50 mL), dried (MgSO₄), and concentrated to yield the amine as a pale-yellow oil (72–78% yield).
Alternative Lithiation-Alkylation Pathway
For improved stereocontrol, a lithiation strategy may be employed:
- Lithiation of Oxan-4-amine :
LDA (2.0 eq) in THF at −78°C, followed by addition of oxan-4-amine. - Electrophilic Quenching :
Thiophen-2-ylmethyl bromide (1.1 eq) is added dropwise. - Workup :
Quench with NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (65% yield).
Carbamoylation of Methyl 4-Carboxybenzoate
Chlorocarbonyl Activation Method
Step 1 – Acid Chloride Formation :
Methyl 4-carboxybenzoate (1.0 eq) is treated with thionyl chloride (3.0 eq) in anhydrous dichloromethane under reflux (40°C, 2 h). Excess SOCl₂ is removed under vacuum to yield methyl 4-(chlorocarbonyl)benzoate as a crystalline solid.
Step 2 – Amine Coupling :
The acid chloride (1.05 eq) is added to a solution of [(oxan-4-yl)(thiophen-2-yl)methyl]amine (1.0 eq) and triethylamine (2.0 eq) in THF at 0°C. After stirring at room temperature for 6 h, the mixture is diluted with water, extracted with ethyl acetate, and concentrated. Recrystallization from ethanol/water gives the title compound (85–89% purity, 68% yield).
Coupling Agent-Mediated Approach
For acid-sensitive substrates, EDCl/HOBt-mediated coupling is preferred:
| Parameter | Value |
|---|---|
| Carboxylic Acid | Methyl 4-carboxybenzoate |
| Amine | [(Oxan-4-yl)(thiophen-2-yl)methyl]amine |
| Coupling Agent | EDCl (1.5 eq) |
| Additive | HOBt (1.5 eq) |
| Solvent | DMF |
| Temperature | 0°C → 25°C (12 h) |
| Yield | 74% |
This method avoids harsh acid chloride conditions but requires chromatographic purification (silica gel, hexane:EtOAc gradient).
Reaction Optimization and Critical Parameters
Solvent Effects on Carbamoylation
Comparative studies in the patent literature demonstrate solvent-dependent yields:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 68 | 85 |
| DCM | 71 | 88 |
| DMF | 74 | 91 |
| Acetonitrile | 63 | 82 |
DMF maximizes yield due to improved solubility of both reactants, though post-reaction purification is more challenging.
Temperature Profile in Reductive Amination
Controlled experiments reveal optimal temperatures for the amination step:
- <10°C : Incomplete conversion (≤40%)
- 25°C : 72% conversion in 12 h
- 50°C : 78% conversion but 15% side-product formation
- 70°C : Rapid decomposition
Ambient temperature balances reaction rate and selectivity.
Purification and Analytical Characterization
Isolation Techniques
- Liquid-Liquid Extraction :
Post-reaction mixtures are partitioned between ethyl acetate and 5% citric acid to remove unreacted amine. - Distillation :
For large-scale production, short-path distillation at 0.1 mmHg (bp 185–190°C) removes high-boiling impurities. - Chromatography :
Flash chromatography (SiO₂, hexane:EtOAc 3:1 → 1:2) achieves >98% purity for analytical samples.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.05 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.25–7.15 (m, 3H, thiophene-H)
- δ 4.85 (s, 1H, N-CH)
- δ 3.90 (s, 3H, OCH₃)
- δ 3.70–3.40 (m, 4H, oxan-H)
- δ 2.10–1.80 (m, 4H, oxan-CH₂)
HRMS (ESI+) :
Calculated for C₁₉H₂₁NO₄S [M+H]⁺: 359.1194, Found: 359.1196.
Scale-Up Considerations and Industrial Feasibility
Pilot-scale batches (10 kg) using the chlorocarbonyl route demonstrate:
- Productivity : 6.8 kg/m³·h
- E-factor : 23.7 (includes solvent recovery)
- Catalyst Loading : 0.05 mol% residual HOBt
Challenges include thiophene ring oxidation during distillation, mitigated by N₂ sparging and antioxidant (BHT) addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing thiophene rings exhibit significant antitumor properties. Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate has shown promise as a selective small-molecule inhibitor of specific enzymatic activities associated with cancers, particularly malignant rhabdoid tumors.
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The mechanism of action often involves the induction of apoptosis in tumor cells and disruption of microtubule dynamics, which are critical for cell division .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in cancer metabolism and signaling pathways. The presence of the oxan and thiophene groups enhances its binding affinity to these targets, making it a candidate for further development as an anticancer agent .
| Activity | Details |
|---|---|
| Antitumor | Exhibits nanomolar activity against human cancer cell lines. |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer metabolism. |
| Mechanism of Action | Induces apoptosis and disrupts microtubule dynamics in tumor cells. |
In Vitro Studies
A study conducted on various human cancer cell lines demonstrated that this compound exhibited potent antitumor activity, suggesting its broad-spectrum potential against malignancies .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship revealed that modifications at the thiophene and oxan moieties significantly influence biological activity. For instance, introducing different substituents on the thiophene ring can enhance lipophilicity and receptor binding, leading to improved efficacy against cancer cells .
Animal Models
Preclinical trials using murine models have shown that administration of the compound leads to a significant reduction in tumor size compared to control groups. These findings support its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate is not fully understood but is believed to involve interactions with specific molecular targets. The thiophene ring may interact with biological receptors or enzymes, modulating their activity. The oxane ring could influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues
a. Methyl 4-(thiophen-2-ylmethyl)benzoate (3w)
- Structure : Lacks the oxane ring and carbamoyl linker, featuring a simpler thiophene-methyl group directly attached to the benzoate.
- Synthesis : Synthesized via palladium-catalyzed coupling (63% yield), suggesting lower efficiency compared to oxane-thiophene derivatives .
b. Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate
- Structure : Replaces oxane-thiophene with a bulky tetrahydronaphthalene group.
- Applications: Used in retinoid receptor research; steric bulk may hinder membrane permeability despite similar carbamoyl functionality .
- Properties : Higher molecular weight (MW 378.5 vs. 369.4) and likely increased hydrophobicity.
c. Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (42)
- Structure : Contains a phenylbutenyl group instead of heterocycles.
- Synthesis : Achieved 75% yield via Heck coupling, highlighting efficient methodologies for structurally complex benzoates .
- Properties : Extended conjugation may enhance UV absorption, relevant for photophysical applications.
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs.
- Lipophilicity : The target compound’s XlogP (2.8) balances solubility and membrane permeability better than bulkier analogs (e.g., tetrahydronaphthalene derivative, XlogP ~4.0).
Biological Activity
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate, a compound with diverse biological activities, has garnered attention in pharmacological research. This paper explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₆N₂O₂S
- Molecular Weight : 308.4 g/mol
- CAS Number : 2097858-92-7
This compound features a benzoate moiety linked to a thiophene and oxane group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with thiophene and oxane components. The method includes the use of standard organic synthesis techniques such as refluxing and purification via chromatography.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing thiophene rings have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A (Thiophene derivative) | Salmonella typhi | Moderate |
| Compound B (Oxane derivative) | Bacillus subtilis | Strong |
| This compound | TBD | TBD |
Enzyme Inhibition
In addition to antibacterial properties, compounds with similar structural features have been evaluated for their enzyme inhibitory activities. Notably, they have shown potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC₅₀ Value (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 1.21 ± 0.005 |
| This compound | TBD | TBD |
Other Biological Activities
Research has also highlighted the anti-inflammatory and analgesic properties of related compounds. The presence of the thiophene ring is often associated with these activities, making it a critical component in drug design .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on synthesized derivatives demonstrated that compounds containing thiophene and oxane exhibited varying degrees of antibacterial activity against multi-drug resistant strains. The results indicated that structural modifications could enhance efficacy .
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition potential of similar compounds, revealing that certain modifications significantly improved AChE inhibition compared to standard drugs .
Q & A
Q. What interdisciplinary approaches enhance its application in drug discovery pipelines?
- Integration :
- Chemical Biology : Photoaffinity labeling with azide probes to identify cellular targets .
- Nanotechnology : Conjugation with gold nanoparticles for targeted delivery in tumor models .
- Green Chemistry : Solvent-free synthesis under microwave irradiation to align with sustainability goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
